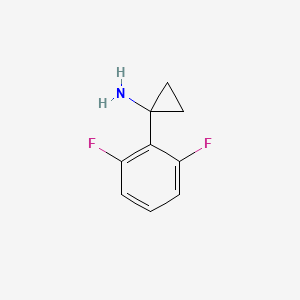

1-(2,6-Difluorophenyl)cyclopropanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H9F2N |

|---|---|

Molecular Weight |

169.17 g/mol |

IUPAC Name |

1-(2,6-difluorophenyl)cyclopropan-1-amine |

InChI |

InChI=1S/C9H9F2N/c10-6-2-1-3-7(11)8(6)9(12)4-5-9/h1-3H,4-5,12H2 |

InChI Key |

XAHNJLSAPOWBOG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=C(C=CC=C2F)F)N |

Origin of Product |

United States |

Contextual Significance of Cyclopropane Amine Scaffolds in Drug Discovery and Organic Synthesis

The cyclopropylamine (B47189) scaffold, which forms the core of 1-(2,6-Difluorophenyl)cyclopropanamine, is a highly valued structural unit in medicinal chemistry and organic synthesis. longdom.org Its importance stems from the unique interplay between the highly strained three-membered cyclopropane (B1198618) ring and the nucleophilic amino group. longdom.org

The inherent strain of the cyclopropane ring, with bond angles compressed to approximately 60°, significantly enhances its chemical reactivity, making it a versatile intermediate for a wide array of chemical transformations. longdom.org This strained system imparts a degree of conformational rigidity, which can be advantageous in drug design by constraining the molecule's shape to fit a specific biological target. hyphadiscovery.com Furthermore, the cyclopropyl (B3062369) group is known to have a high C-H bond dissociation energy, which can reduce its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug breakdown in the body. hyphadiscovery.com

In drug discovery, the cyclopropylamine moiety is a key component in numerous therapeutic agents, including antidepressants, antiviral compounds, and anticancer drugs. longdom.org For instance, it is a crucial feature in certain Monoamine Oxidase Inhibitors (MAOIs) where it helps regulate neurotransmitter activity. longdom.org The scaffold is also present in many fluoroquinolone antibiotics, such as Ciprofloxacin, Gatifloxacin, and Moxifloxacin. georganics.sk The ability of this moiety to confer desirable pharmacokinetic and pharmacodynamic properties ensures its continued relevance as a critical building block in the design of next-generation pharmaceuticals. longdom.org Beyond pharmaceuticals, cyclopropylamine derivatives are also utilized in the agrochemical industry for formulating herbicides, fungicides, and insecticides. longdom.org

Strategic Role of Fluorine Substitution in Aromatic Systems Within Chemical Design

The strategic incorporation of fluorine atoms into aromatic systems is a well-established and powerful tactic in modern chemical design, particularly in medicinal chemistry. tandfonline.comnih.gov The substitution of hydrogen with fluorine can profoundly and often beneficially alter a molecule's properties. researchgate.net Fluorine is the most electronegative element, and its introduction into a molecule can significantly change the electron distribution, which in turn impacts pKa, dipole moment, and chemical reactivity. tandfonline.com

Furthermore, fluorine substitution can modulate a compound's physicochemical properties to improve its drug-like characteristics. tandfonline.com For example, fluorination can lower the basicity (pKa) of nearby amine groups, which can lead to better membrane permeation and improved bioavailability. tandfonline.com It also typically increases lipophilicity, which can enhance a molecule's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. benthamscience.comscispace.com This enhanced binding affinity can occur through direct interactions of the fluorine atom with the protein or indirectly by influencing the polarity of other functional groups. nih.govnih.gov Due to its relatively small size (van der Waals radius of 1.47 Å), fluorine can often replace hydrogen (van der Waals radius of 1.20 Å) without causing significant steric hindrance. tandfonline.combenthamscience.comscispace.com

| Effect of Fluorine Substitution | Rationale in Chemical Design |

| Increased Metabolic Stability | Blocks sites of oxidative metabolism (e.g., aromatic hydroxylation), increasing the molecule's half-life. tandfonline.comnih.gov |

| Altered Physicochemical Properties | Modulates pKa of nearby functional groups, affecting solubility and membrane permeability. tandfonline.comresearchgate.net |

| Enhanced Binding Affinity | Increases lipophilicity and can form favorable interactions (e.g., electrostatic, hydrogen bonds) with target proteins. nih.govbenthamscience.comnih.gov |

| Conformational Control | The electronegativity of fluorine can influence molecular conformation, which can be used to favor a biologically active shape. researchgate.net |

Overview of Current Research Trajectories for Difluorophenylcyclopropanamines

Strategies for Cyclopropane (B1198618) Ring Construction

The formation of the cyclopropane ring is a critical step in the synthesis of this compound. Various strategies have been developed, broadly categorized into intermolecular cyclopropanation reactions and intramolecular cyclization approaches.

Cyclopropanation Reactions Utilizing Ylides and Carbene Precursors

Cyclopropanation of alkenes using reactive intermediates like ylides and carbenes is a powerful and widely used method for constructing the three-membered ring. These methods involve the transfer of a methylene (B1212753) or substituted methylene group to a double bond.

The reaction of sulfur ylides with α,β-unsaturated carbonyl compounds, known as the Johnson-Corey-Chaykovsky reaction, is a key method for synthesizing cyclopropanes. organic-chemistry.orgwikipedia.org This reaction is particularly effective for electron-poor olefins. wikipedia.org

The process begins with the generation of the sulfur ylide, typically by deprotonating a sulfonium (B1226848) salt with a strong base. organic-chemistry.org The ylide then acts as a nucleophile, adding to the β-carbon of the α,β-unsaturated system in a Michael-type 1,4-addition. organic-chemistry.org This addition forms a betaine (B1666868) intermediate. The subsequent step is a rapid, intramolecular nucleophilic substitution (SN2), where the carbanion attacks the carbon bearing the sulfonium group, displacing a dialkyl sulfide (B99878) and closing the three-membered ring. wikipedia.orgchemeurope.com

The stereoselectivity of the Johnson-Corey-Chaykovsky reaction can be influenced by the stability of the ylide and the reaction conditions. nih.govbris.ac.uk For instance, the use of chiral sulfur ylides can induce enantioselectivity in the final cyclopropane product. researchgate.net The reaction is generally diastereoselective, favoring the formation of the trans product. wikipedia.org

| Step | Description | Key Intermediates |

| 1. Ylide Formation | Deprotonation of a sulfonium salt (e.g., trimethylsulfonium (B1222738) iodide) with a strong base (e.g., NaH). | Sulfonium Ylide |

| 2. Michael Addition | Nucleophilic 1,4-addition of the sulfur ylide to an α,β-unsaturated carbonyl compound. | Betaine |

| 3. Ring Closure | Intramolecular SN2 displacement of dialkyl sulfide to form the cyclopropane ring. | Cyclopropane |

A prevalent method for cyclopropane synthesis involves the transition-metal-catalyzed decomposition of diazo compounds in the presence of an alkene. wikipedia.orgwikipedia.org Catalysts based on rhodium and copper are most commonly employed for this transformation. wikipedia.orgnih.gov

The catalytic cycle is initiated by the reaction of the diazo compound, such as ethyl diazoacetate, with the metal catalyst. wikipedia.orgnih.gov This step leads to the expulsion of dinitrogen gas (N₂) and the formation of a highly reactive metal carbene (or carbenoid) intermediate. wikipedia.orgorganicreactions.org This intermediate is the key species that transfers the carbene moiety to the alkene.

The metal carbene then reacts with the alkene in what is generally considered a concerted, though possibly asynchronous, process to form the cyclopropane ring. wikipedia.orgnih.gov The stereochemistry of the alkene is retained in the cyclopropane product. wikipedia.org The scope of this reaction is broad, accommodating electron-rich, neutral, and electron-deficient olefins. wikipedia.orgnih.gov The choice of metal catalyst and the ligands attached to it can significantly influence the efficiency and stereoselectivity of the reaction. researchgate.netresearchgate.net

| Catalyst Metal | Common Precursors | Key Features |

| Rhodium (Rh) | Dirhodium tetraacetate [Rh₂(OAc)₄], Dirhodium tetracarboxylates | High efficiency, broad substrate scope, excellent stereocontrol with chiral ligands. wikipedia.org |

| Copper (Cu) | Copper powder, Copper(I) triflate (CuOTf) | Historically significant, cost-effective, can favor less substituted olefins depending on the catalyst system. researchgate.net |

Intramolecular Cyclization Approaches to Cyclopropane Rings

Intramolecular reactions provide a powerful alternative for constructing cyclopropane rings, often with high stereocontrol. These methods typically involve the formation of a carbon-carbon bond within a single molecule that is suitably functionalized.

One common approach is the intramolecular nucleophilic substitution of a γ-haloalkane bearing an electron-withdrawing group. wikipedia.orgrsc.org Treatment of such a substrate with a strong base generates a carbanion, which then displaces the halide from the γ-position in a 3-exo-trig cyclization to form the cyclopropane ring. wikipedia.org

Another significant intramolecular strategy is the cyclopropanation of an alkene with a tethered diazo group or other carbene precursor. nih.gov In the presence of a metal catalyst, such as a rhodium complex, the diazo group is converted to a metal carbene, which then undergoes an intramolecular [2+1] cycloaddition with the tethered double bond. rsc.org This method is highly effective for the synthesis of bicyclic and polycyclic systems containing a cyclopropane ring and often proceeds with high diastereoselectivity due to the conformational constraints of the cyclic transition state. rsc.org

Stereoselective Synthesis of Difluorophenylcyclopropanamines

Achieving the desired stereochemistry in difluorophenylcyclopropanamines is crucial for their biological activity. Asymmetric synthesis strategies are therefore of paramount importance.

Asymmetric Cyclopropanation Employing Chiral Auxiliaries

Chiral auxiliaries are powerful tools for inducing stereoselectivity in cyclopropanation reactions. wikipedia.orgnih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.netnih.gov After the desired transformation, the auxiliary can be removed.

In the context of synthesizing chiral difluorophenylcyclopropanamines, an α,β-unsaturated carboxylic acid or amide derived from the difluorophenyl starting material can be coupled to a chiral auxiliary. unl.pt A well-known example is Oppolzer's camphorsultam. unl.ptchemrxiv.orgchemrxiv.org The bulky, rigid structure of the sultam auxiliary effectively shields one face of the double bond. When this chiral substrate is subjected to a cyclopropanation reaction (e.g., with a sulfur ylide or a metal-catalyzed carbene transfer), the reagent is forced to approach from the less sterically hindered face. unl.ptchemrxiv.org This directed attack results in the formation of the cyclopropane ring with a high degree of diastereoselectivity. chemrxiv.org Following the cyclopropanation, the chiral auxiliary is cleaved to yield the enantioenriched cyclopropyl (B3062369) carboxylic acid, which can then be converted to the target amine.

| Chiral Auxiliary | Typical Substrate | Mechanism of Stereocontrol | Result |

| Oppolzer's Camphorsultam | α,β-Unsaturated Amides | Steric hindrance from the rigid bicyclic sultam structure shields one face of the alkene. unl.ptchemrxiv.org | High diastereoselectivity in the cyclopropanation step. |

| Evans' Oxazolidinones | α,β-Unsaturated Imides | The substituent on the oxazolidinone ring directs the approach of the incoming reagent. researchgate.net | Formation of cyclopropyl products with high diastereofacial selectivity. |

Chiral Reductions of Precursor Ketones and Alcohols

An alternative strategy to chiral cyclopropanation is the asymmetric reduction of a prochiral ketone precursor. This method establishes the stereochemistry at the carbon atom bearing the hydroxyl group, which is later converted to the amine.

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds due to the high selectivity of enzymes. nih.govmagtech.com.cn Keto-reductases (KREDs), in particular, are widely used for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. nih.govmagtech.com.cnresearchgate.net This methodology is applicable to the synthesis of precursors for difluorophenyl)cyclopropanamine derivatives.

For instance, the enzymatic reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966) using a ketoreductase has been reported to produce the corresponding chiral alcohol with high enantiomeric excess. researchgate.net Whole-cell biocatalysts, such as those from Pichia glucozyma, have also demonstrated broad applicability in the stereoselective reduction of various aromatic ketones, yielding the corresponding (S)-alcohols with high yields and enantioselectivity. unimi.it These biocatalytic reductions offer a green and efficient alternative to chemical methods, operating under mild conditions and often providing access to high-purity chiral intermediates. magtech.com.cnmdpi.com The resulting chiral halohydrin is a versatile intermediate that can be used to construct the cyclopropane ring.

| Enzyme Type | Substrate Example | Product | Key Advantage |

| Ketoreductase (KRED) | 2-chloro-1-(3,4-difluorophenyl)ethanone | Chiral (S)-2-chloro-1-(3,4-difluorophenyl)ethanol researchgate.net | High enantioselectivity, mild reaction conditions magtech.com.cn |

| Whole Cells (Pichia glucozyma) | Aromatic Ketones | Chiral (S)-Alcohols unimi.it | Broad substrate scope, operational simplicity unimi.it |

Organocatalytic asymmetric reduction is a cornerstone of modern organic synthesis. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a highly reliable and effective method for the enantioselective reduction of prochiral ketones. organic-chemistry.orgwikipedia.orgtcichemicals.comresearchgate.netchem-station.com This method has been successfully applied in the synthesis of precursors for difluorophenyl cyclopropylamines.

In a documented synthesis of a 2-(3,4-difluorophenyl)cyclopropanamine intermediate, the prochiral ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone, is reduced using a chiral oxazaborolidine catalyst in the presence of a borane (B79455) source like borane-dimethylsulfide complex. google.com The catalyst, derived from a chiral amino alcohol such as (S)-proline, creates a chiral environment that directs the hydride delivery from the borane to one face of the ketone, resulting in the formation of the corresponding chiral alcohol in high enantiomeric excess (ee). nih.govorganic-chemistry.org The predictable stereochemical outcome and broad substrate applicability make the CBS reduction a powerful tool for establishing the key stereocenter in the synthesis of this compound and its analogues. chem-station.com

| Catalyst System | Substrate Example | Product | Enantiomeric Excess (ee) |

| Chiral Oxazaborolidine (CBS) / Borane | 2-chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol google.com | Typically >90% organic-chemistry.orgresearchgate.net |

| in situ generated Oxazaborolidine / Borane | Aromatic Ketones | Chiral Secondary Alcohols | Up to 98% nih.govorganic-chemistry.org |

Diastereomeric Resolution Techniques for Amine Purification

When a synthetic route produces a racemic mixture of the target amine, a resolution step is necessary to isolate the desired enantiomer. Classical resolution via the formation of diastereomeric salts is a robust and scalable method.

This technique relies on the reaction of a racemic amine with an enantiomerically pure chiral acid, known as a resolving agent, to form a pair of diastereomeric salts. libretexts.org Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org

For the resolution of a racemic mixture of this compound, a chiral acid such as (R)-mandelic acid can be employed. The reaction would produce two diastereomeric salts: [(R)-amine·(R)-mandelic acid] and [(S)-amine·(R)-mandelic acid]. Due to their different solubilities in a given solvent, one diastereomeric salt will preferentially crystallize out of the solution. After separation by filtration, the purified diastereomeric salt is treated with a base to liberate the enantiomerically pure amine and recover the chiral resolving agent. This method is a well-established and industrially viable technique for obtaining enantiomerically pure amines. missouri.edu

| Resolving Agent | Racemate | Separation Principle | Final Step |

| (R)-Mandelic Acid | (±)-1-(2,6-Difluorophenyl)cyclopropanamine | Fractional crystallization of diastereomeric salts based on differential solubility libretexts.org | Treatment with base to yield enantiopure amine libretexts.org |

Transformation of Cyclopropane Carboxylic Acid Derivatives to the Amine Moiety

A key step in the synthesis of the target amine is the conversion of a carboxylic acid or its derivative. Several classical rearrangement reactions and reduction methods are employed for this transformation.

Curtius Rearrangement from Carboxylic Acids

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into primary amines. nih.govnih.gov The reaction proceeds through an acyl azide (B81097) intermediate, which then thermally or photochemically rearranges to an isocyanate, with subsequent hydrolysis yielding the amine. wikipedia.orgorganic-chemistry.org

The general mechanism involves the conversion of a carboxylic acid to an acyl azide, which upon heating, loses nitrogen gas to form an isocyanate. The isocyanate is then hydrolyzed to the corresponding amine. wikipedia.org A key advantage of the Curtius rearrangement is its tolerance for a wide variety of functional groups and the retention of stereochemistry at the migrating group. nih.gov

In the context of synthesizing cyclopropylamines, a cyclopropane carboxylic acid is the starting material. This acid is converted to an acyl azide, which then undergoes the rearrangement to form a cyclopropyl isocyanate. Subsequent hydrolysis affords the desired cyclopropylamine (B47189). nih.gov One synthetic approach described in the literature involves a four-step Curtius rearrangement to produce (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine. google.com However, this particular multi-step synthesis can be lengthy and may involve the use of potentially hazardous reagents like sodium azide. google.com

| Reagent/Step | Description | Reference |

| Acyl Azide Formation | The carboxylic acid is converted into an acyl azide. | wikipedia.org |

| Rearrangement | The acyl azide rearranges to an isocyanate upon heating. | nih.govwikipedia.org |

| Hydrolysis | The isocyanate is hydrolyzed to the primary amine. | nih.govorganic-chemistry.org |

Hofmann Rearrangement of Amides

The Hofmann rearrangement provides an alternative route to primary amines from primary amides, involving a one-carbon degradation. chem-station.com The reaction is typically carried out by treating the amide with a halogen (such as bromine) and a strong base. chem-station.com The intermediate isocyanate is then hydrolyzed to the amine.

Recent advancements have focused on developing milder and more environmentally friendly conditions for the Hofmann rearrangement. eurekaselect.com For instance, the use of hypervalent iodine reagents has been explored as an alternative to halogens. chem-station.comeurekaselect.com In the synthesis of 2-(3,4-difluorophenyl)cyclopropanamine, a method has been described where a cyclopropanecarboxamide (B1202528) derivative undergoes Hofmann degradation to yield the target amine. google.comgoogle.com

| Reagent | Role | Reference |

| Halogen (e.g., Bromine) | Reacts with the primary amide. | chem-station.com |

| Strong Base | Facilitates the rearrangement. | chem-station.com |

| Hypervalent Iodine Reagents | Milder, alternative oxidizing agents. | chem-station.comeurekaselect.com |

Catalytic Reduction of Nitro Groups

The reduction of a nitro group offers another pathway to the amine functionality. This method is particularly useful when a nitro-substituted precursor is readily available. A variety of reducing agents and catalytic systems can be employed for this transformation. wikipedia.org

Catalytic hydrogenation is a common and efficient method for reducing nitro groups. commonorganicchemistry.com Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are frequently used. wikipedia.orgcommonorganicchemistry.com The choice of catalyst can be crucial to avoid unwanted side reactions, such as dehalogenation in the case of halogenated aromatic compounds. commonorganicchemistry.com For instance, Raney nickel is often preferred over Pd/C for substrates containing aromatic halides. commonorganicchemistry.com

Other reducing systems include the use of metals like iron, zinc, or tin in acidic media. commonorganicchemistry.com These methods can offer mild conditions for the reduction of nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com A specific synthesis of 2-(3,4-difluorophenyl)cyclopropane amine involves the reduction of a nitrocyclopropane (B1651597) precursor via catalytic hydrogenation with a palladium catalyst and zinc dust. chemicalbook.com

Novel Synthetic Pathways and Process Optimization for Difluorophenylcyclopropanamines

The demand for efficient and sustainable synthetic methods has driven research into novel pathways and the optimization of existing processes for producing difluorophenylcyclopropanamines.

Development of Efficient and Environmentally Benign Syntheses

A significant focus in modern organic synthesis is the development of environmentally friendly processes. This includes the use of less hazardous reagents and solvents, as well as minimizing waste generation. eurekaselect.com Efforts have been made to develop more benign syntheses for cyclopropylamines, avoiding toxic reagents like sodium azide and pyridine. google.com

Strategies for Improved Yields and Purity in Multi-Step Syntheses

For the synthesis of difluorophenylcyclopropanamines, several process improvements have been reported. These include the development of synthetic routes that avoid lengthy multi-step procedures and the use of expensive or hazardous materials. google.comquickcompany.in For example, alternative routes have been devised to circumvent the use of expensive chiral sultams and palladium acetate, as well as to avoid chromatographic purifications which are often not scalable for industrial production. quickcompany.in The isolation of intermediates and the final product as crystalline salts can also be an effective method for purification and handling. googleapis.com

Elucidation of Reaction Mechanisms in Cyclopropane Formation

The formation of the cyclopropane ring is a pivotal step in the synthesis of this compound. Several mechanistic pathways can be envisaged for this transformation, primarily involving carbene or carbenoid intermediates. The specific mechanism is highly dependent on the chosen synthetic route and reagents.

One common approach to cyclopropanation is the reaction of an alkene with a carbene or a carbenoid species. In the context of synthesizing this compound, a plausible precursor would be 2,6-difluorostyrene. The reaction mechanism often involves the generation of a metal carbene intermediate through the reaction of a diazo compound with a transition metal catalyst, such as those based on rhodium or copper. Definitive mechanistic studies for rhodium-catalyzed cyclopropanation are still developing, but it is widely accepted that the reaction proceeds through a concerted addition of the metal carbene to the alkene. This concerted mechanism explains the observed retention of the alkene's stereochemistry in the cyclopropane product. wikipedia.org

Computational studies, such as Density Functional Theory (DFT) calculations, have provided deeper insights into these mechanisms. For the cyclopropanation of styrene (B11656) with aryldiazodiacetate catalyzed by tris(pentafluorophenyl)borane, a metal-free approach, DFT studies have elucidated the most probable reaction pathway. The calculations suggest that the catalyst activates the diazo compound, leading to the removal of a nitrogen molecule in the rate-limiting step, followed by a nucleophilic attack of the styrene to form the cyclopropane ring. nih.govresearchgate.net These computational models help in understanding the role of the catalyst and the various intermediates and transition states involved in the reaction.

Another well-established method for cyclopropanation is the Simmons-Smith reaction, which involves an organozinc carbenoid. While the exact mechanism is not fully elucidated, it is believed to involve a "butterfly" transition state where the methylene group is transferred from the zinc reagent to the alkene in a concerted fashion. nih.govrsc.org The stereospecificity of the Simmons-Smith reaction, where the configuration of the double bond is preserved in the product, supports this concerted mechanism. nih.gov

The presence of the 2,6-difluoro substituents on the phenyl ring is expected to influence the reaction mechanism both sterically and electronically. The electron-withdrawing nature of the fluorine atoms can affect the reactivity of the styrene precursor and the stability of any charged intermediates. Furthermore, the ortho-substituents can sterically hinder the approach of the cyclopropanating agent, potentially influencing the stereochemical outcome of the reaction.

A different synthetic strategy involves the formation of the amine functionality after the cyclopropane ring has been constructed. One such method is the Curtius rearrangement of a cyclopropanecarboxylic acid derivative. Mechanistic studies of the Curtius rearrangement have shown that it is a concerted process where the acyl azide rearranges to an isocyanate with the loss of nitrogen gas. nih.govwpmucdn.comnih.govorganic-chemistry.org This isocyanate can then be trapped with a suitable nucleophile to generate the desired amine. Theoretical studies have supported the concerted nature of this rearrangement. wpmucdn.com

Table 1: Comparison of Proposed Mechanistic Features in Cyclopropane Formation

| Reaction Type | Key Intermediate(s) | Proposed Mechanism | Key Features |

| Transition Metal-Catalyzed | Metal carbene | Concerted addition | Stereospecific, catalyst-dependent selectivity |

| Simmons-Smith Reaction | Organozinc carbenoid | Concerted "butterfly" transition state | Stereospecific, often directed by neighboring functional groups |

| Curtius Rearrangement | Acyl azide, Isocyanate | Concerted rearrangement | Forms amine from carboxylic acid |

Role of Catalysis and Reaction Conditions on Stereoselectivity and Reactivity

Achieving high stereoselectivity, both in terms of diastereoselectivity and enantioselectivity, is a critical challenge in the synthesis of this compound, which possesses a chiral center. The choice of catalyst and reaction conditions plays a paramount role in controlling the stereochemical outcome.

In transition metal-catalyzed cyclopropanations, chiral ligands coordinated to the metal center are instrumental in inducing enantioselectivity. Rhodium and copper complexes with chiral ligands have been extensively used for the asymmetric cyclopropanation of alkenes. univasf.edu.br The chiral environment created by the ligand directs the approach of the alkene to the metal carbene, favoring the formation of one enantiomer over the other. The steric and electronic properties of the chiral ligand are crucial in determining the level of enantiomeric excess (ee). For instance, dirhodium complexes with chiral carboxylate or carboxamidate ligands have shown high efficacy in asymmetric cyclopropanation reactions. organic-chemistry.org

The diastereoselectivity of the cyclopropanation of α,β-unsaturated compounds can be influenced by the nature of the substrate and the ylide used. In reactions involving chiral auxiliaries, the stereochemical outcome is often dictated by the auxiliary, which directs the approach of the reagent. researchgate.net The choice of solvent can also have a significant impact on diastereoselectivity, with different solvents favoring the formation of different diastereomers. researchgate.net

Biocatalysis has emerged as a powerful tool for stereoselective synthesis. Engineered myoglobins and other hemoproteins have been developed as catalysts for asymmetric olefin cyclopropanation. These biocatalysts can achieve high diastereo- and enantioselectivity, often exceeding what is possible with traditional chemical catalysts. wpmucdn.comrochester.edu For example, a myoglobin-based carbene transferase has been designed to catalyze the asymmetric cyclopropanation of electron-deficient alkenes with high efficiency and stereoselectivity. rochester.edu

Table 2: Influence of Catalysis on Stereoselectivity in Cyclopropanation

| Catalyst System | Type of Stereocontrol | Typical Substrates | Noteworthy Features |

| Chiral Rhodium(II) Carboxylates | Enantioselective | Styrenes, various alkenes | High turnover numbers, broad substrate scope |

| Chiral Copper(I) Complexes | Enantioselective | Styrenes, electron-deficient alkenes | Readily available ligands, good to excellent enantioselectivity |

| Engineered Myoglobin | Enantio- and Diastereoselective | Styrenes, electron-deficient alkenes | High stereoselectivity, operates in aqueous media |

| Chiral Auxiliaries | Diastereoselective | α,β-Unsaturated carbonyls | Auxiliary directs the stereochemical outcome |

Kinetic and Thermodynamic Aspects of Amine Functionalization

The amine group of this compound is a key functional handle that allows for further molecular elaboration. Understanding the kinetic and thermodynamic aspects of its functionalization is essential for designing efficient and selective synthetic transformations.

The reactivity of the amine group is influenced by the electronic properties of the 2,6-difluorophenylcyclopropyl moiety. The fluorine atoms are strongly electron-withdrawing, which can decrease the basicity and nucleophilicity of the amine compared to an unsubstituted cyclopropylamine. This reduced nucleophilicity can affect the rates of reactions such as acylation, alkylation, and sulfonylation.

Kinetic studies on the N-acylation of primary amines have shown that the reaction rates are dependent on the steric hindrance around the amine and the electronic nature of both the amine and the acylating agent. For sterically hindered amines like this compound, the rate of acylation might be slower compared to less hindered amines. The choice of acylating agent and the reaction conditions, such as the presence of a base catalyst, can significantly influence the reaction kinetics.

Thermodynamically, the formation of N-functionalized products is generally favorable. However, the equilibrium position of a reversible reaction involving the amine can be influenced by the stability of the products and reactants. For instance, in alkylation reactions, the thermodynamic product may differ from the kinetic product, especially if the initial product can undergo rearrangement or further reaction. nih.gov

Table 3: Factors Influencing the Kinetics and Thermodynamics of Amine Functionalization

| Factor | Influence on Kinetics (Rate) | Influence on Thermodynamics (Equilibrium) |

| Electronic Effects of Substituents | Electron-withdrawing groups decrease nucleophilicity and reaction rate. | Can affect the relative stability of reactants and products. |

| Steric Hindrance | Increased steric bulk around the amine slows down the reaction rate. | Can lead to steric strain in the product, shifting the equilibrium. |

| Nature of the Electrophile | More reactive electrophiles lead to faster reaction rates. | The stability of the bond formed influences the overall thermodynamics. |

| Solvent | Can influence reaction rates through solvation of reactants and transition states. | Can affect the relative Gibbs free energies of reactants and products. |

| Temperature | Higher temperatures generally increase reaction rates (Arrhenius equation). | Affects the equilibrium constant (van't Hoff equation). |

Stereochemical Characterization and Control in Difluorophenylcyclopropanamine Research

Methodologies for Absolute and Relative Stereochemistry Assignment

Determining the precise spatial arrangement of atoms is crucial for understanding the structure-activity relationship of chiral molecules. A variety of analytical techniques are employed to assign the absolute (the actual 3D configuration) and relative (the configuration of one stereocenter in relation to another) stereochemistry of 1-(2,6-Difluorophenyl)cyclopropanamine and its derivatives.

X-Ray Crystallography X-ray crystallography is considered the definitive method for determining the absolute configuration of a molecule, provided that a suitable single crystal of the compound or a derivative can be formed. researchgate.net This technique involves diffracting X-rays through a crystal lattice, which produces a unique diffraction pattern. Analysis of this pattern allows for the calculation of electron density and, subsequently, the precise position of each atom in three-dimensional space, revealing the molecule's absolute stereostructure. researchgate.net For amine compounds like this compound, forming crystalline salts with a chiral acid of known configuration (e.g., mandelic acid) can facilitate this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for elucidating the relative stereochemistry of molecules in solution. wordpress.com

¹H NMR Coupling Constants: The magnitude of the coupling constant (J-value) between protons on the cyclopropane (B1198618) ring can indicate their relative orientation. Typically, the coupling constant between cis-protons (on the same side of the ring) is larger than that for trans-protons (on opposite sides). docbrown.info

Nuclear Overhauser Effect (NOE): NOE spectroscopy detects interactions between protons that are close in space, regardless of whether they are bonded. wordpress.com By identifying which protons are spatially proximate, the relative configuration of stereocenters can be deduced, especially in rigid molecular structures. wordpress.com

¹⁹F NMR with Chiral Derivatizing Agents: The presence of two fluorine atoms allows for the use of ¹⁹F NMR. When the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA), such as Mosher's acid, two diastereomers are formed. wikipedia.org These diastereomers have distinct chemical environments, resulting in separate signals in the ¹⁹F NMR spectrum. wikipedia.orgfrontiersin.org The integration of these signals can be used to determine enantiomeric purity. wikipedia.org

Chiroptical Spectroscopy Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. acoreconsumiveis.com.br The absolute configuration can be determined by comparing the experimental ECD or VCD spectrum with the spectrum predicted by quantum-chemical calculations for a specific enantiomer. acoreconsumiveis.com.br A match between the experimental and calculated spectra provides a confident assignment of the absolute configuration.

Table 1: Methodologies for Stereochemical Assignment

| Methodology | Principle | Application to this compound |

|---|---|---|

| X-Ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms. researchgate.net | Provides unambiguous absolute configuration of the compound or its crystalline derivatives (e.g., salts). google.com |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to provide structural information. | Determines relative stereochemistry via ¹H-¹H coupling constants and Nuclear Overhauser Effect (NOE). wordpress.com ¹⁹F NMR with chiral derivatizing agents helps distinguish and quantify enantiomers. wikipedia.org |

| Chiroptical Spectroscopy (ECD/VCD) | Measures the differential absorption of circularly polarized light by a chiral molecule. | Assigns absolute configuration by comparing the experimental spectrum to computationally predicted spectra. acoreconsumiveis.com.br |

| Chiral HPLC | Chromatographic separation based on differential interactions with a chiral stationary phase. | Can be used for assignment when the elution order is validated against an authentic reference standard of known configuration. nih.gov |

Impact of Stereoisomerism on Molecular Recognition and Interactions

The biological activity of a chiral molecule is intrinsically linked to its stereochemistry. Enantiomers, while having identical physical and chemical properties in an achiral environment, often exhibit profound differences in their pharmacological activity, potency, and metabolism. This is because biological systems, such as enzymes and receptors, are themselves chiral and thus interact differently with each stereoisomer.

The foundational concept for this phenomenon is often described by the Easson-Stedman three-point attachment model. researchgate.net This model proposes that for effective binding, a chiral molecule must interact with its receptor at a minimum of three distinct points. One enantiomer may be able to achieve this optimal three-point fit, resulting in a strong biological response, while its mirror image (the other enantiomer) may only be able to bind at two points, or in a less favorable orientation, leading to weaker or no activity. researchgate.net

In drug development, it is common for one stereoisomer to be responsible for the desired therapeutic effect while the other may be less active, inactive, or even contribute to undesirable effects. nih.gov For instance, research on compounds with structural similarities has shown that different stereoisomers can possess markedly different pharmacological profiles. nih.gov The specific stereochemistry of intermediates used in the synthesis of complex pharmaceutical agents is also critical. For example, the (1R,2S) stereoisomer of the related compound 2-(3,4-difluorophenyl)cyclopropylamine is a key intermediate for the P2Y12 receptor antagonist Ticagrelor, highlighting that precise stereochemical control is essential for the final product's activity. googleapis.comnih.gov

Computational techniques like molecular docking are used to simulate the interaction between a ligand (the chiral molecule) and its biological target. mdpi.com These models can predict the binding affinity and orientation of different stereoisomers within the active site of a protein, providing insight into why their biological activities differ. mdpi.com These differences often arise from subtle variations in how each isomer forms key interactions, such as hydrogen bonds or hydrophobic contacts, with the receptor.

Table 2: Influence of Stereoisomerism on Molecular Interactions

| Aspect | Description | Consequence for this compound |

|---|---|---|

| Receptor Binding | Enantiomers fit differently into chiral binding sites of proteins and enzymes. | One isomer may bind with high affinity and elicit a strong biological response, while the other binds weakly or not at all. |

| Pharmacological Activity | The therapeutic effect of a drug is often attributed to a single stereoisomer (the eutomer). | The desired activity of molecules derived from this compound is likely dependent on a specific stereoisomer. googleapis.com |

| Pharmacokinetics | The absorption, distribution, metabolism, and excretion (ADME) of a drug can be stereoselective. | Enantiomers may be metabolized at different rates, leading to different plasma concentrations and duration of action. |

| Molecular Interactions | Subtle differences in 3D shape affect the ability to form specific bonds (e.g., hydrogen bonds, ionic bonds) with a target. | Optimal molecular recognition is highly dependent on the correct stereochemical configuration. researchgate.net |

Development of Chiral Separation and Purification Strategies

Given the differential effects of stereoisomers, their separation and purification are essential for research and development. The process of separating enantiomers from a racemic mixture is known as chiral resolution. Several advanced chromatographic and electrophoretic techniques have been developed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) Chiral HPLC is the most widely used method for the analytical and preparative separation of enantiomers. mdpi.com The technique relies on a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral selector. nih.gov Enantiomers pass through the column at different rates because they form transient diastereomeric complexes with the CSP, leading to their separation. sigmaaldrich.com

Types of CSPs: Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), cyclodextrins, proteins, and synthetic polymers. nih.govsigmaaldrich.com The selection of the appropriate CSP is critical and often requires screening multiple columns. sigmaaldrich.com

Mobile Phase Systems: Separation is optimized by adjusting the mobile phase. Common modes include normal phase (using non-polar solvents like hexane (B92381) and an alcohol modifier), reversed-phase (using aqueous-organic mixtures), and polar organic mode. mdpi.comsigmaaldrich.com Additives such as acids or bases are often used to improve peak shape and resolution. nih.gov

Supercritical Fluid Chromatography (SFC) SFC is a powerful alternative to HPLC for chiral separations. shimadzu.com It uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier like methanol. SFC can offer several advantages over HPLC, including faster separations, higher efficiency, and reduced consumption of organic solvents. chromatographyonline.com Like HPLC, SFC relies on chiral stationary phases to achieve resolution. shimadzu.com

Other Techniques

Capillary Electrophoresis (CE): In chiral CE, a chiral selector (often a cyclodextrin (B1172386) derivative) is added to the background electrolyte. jiangnan.edu.cn When an electric field is applied, the enantiomers migrate at different velocities due to their varying interactions with the chiral selector, resulting in separation. jiangnan.edu.cn

Preparative Chromatography: Both HPLC and SFC can be scaled up from analytical to preparative scale. This allows for the isolation of gram quantities or more of a single, pure enantiomer, which is necessary for comprehensive biological testing and further synthetic applications. hplc.eu

Table 3: Chiral Separation and Purification Strategies

| Technique | Principle of Separation | Key Components | Common Application |

|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). sigmaaldrich.com | Chiral columns (polysaccharide, cyclodextrin-based), optimized mobile phases (normal, reversed, polar organic). nih.gov | Analytical quantification of enantiomeric purity and preparative isolation of single enantiomers. mdpi.com |

| Chiral SFC | Differential partitioning of enantiomers between a supercritical fluid mobile phase and a CSP. shimadzu.com | Chiral columns, CO₂-based mobile phase with organic modifiers (e.g., methanol). chromatographyonline.com | High-throughput screening and rapid, efficient separations with reduced solvent use. shimadzu.com |

| Chiral Capillary Electrophoresis | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the buffer. jiangnan.edu.cn | Chiral selectors (e.g., cyclodextrins) added to the electrolyte buffer. jiangnan.edu.cn | Analysis of small sample volumes with high separation efficiency. |

Computational Chemistry and Theoretical Studies of Difluorophenylcyclopropanamines

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for determining the optimal three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure). DFT is a widely used method that balances computational cost and accuracy, making it suitable for molecules of pharmaceutical interest.

For 1-(2,6-Difluorophenyl)cyclopropanamine, DFT calculations would predict key geometric parameters such as bond lengths, bond angles, and dihedral angles. The presence of two fluorine atoms at the ortho positions of the phenyl ring introduces significant steric and electronic effects. These fluorine atoms would influence the orientation of the cyclopropyl (B3062369) group relative to the aromatic ring. The calculations would also reveal the electronic properties, such as the molecular electrostatic potential (MEP), which indicates regions of positive and negative charge on the molecular surface. The electronegative fluorine atoms create a region of negative potential, while the amine group's hydrogen atoms are regions of positive potential, both of which are critical for intermolecular interactions.

Computational studies on fluorinated compounds often use DFT to predict NMR spectra with high accuracy, which can be a powerful tool for structure verification. nih.gov The inclusion of fluorine atoms is known to enhance chemical stability, a property that can be quantified through calculations of molecular orbital energies. emerginginvestigators.org

Table 1: Illustrative DFT-Calculated Geometric and Electronic Parameters for this compound This table is illustrative, based on typical values for similar structures, as specific published data for this molecule is limited.

| Parameter | Predicted Value | Significance |

|---|---|---|

| C-F Bond Length | ~1.35 Å | Indicates a strong, polarized bond due to fluorine's high electronegativity. |

| C(Aryl)-C(Cyclopropyl) Bond Length | ~1.50 Å | Standard single bond length, slightly influenced by ring strain and substituents. |

| Phenyl-Cyclopropyl Dihedral Angle | Restricted | Steric hindrance from ortho-fluorines likely limits free rotation. |

| HOMO-LUMO Energy Gap | ~5-6 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. emerginginvestigators.org |

In Silico Modeling of Reaction Pathways and Transition States

In silico modeling is a critical tool for mapping out potential synthetic routes and understanding reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, computational chemists can construct a detailed energy profile for a chemical reaction. This helps in predicting the feasibility of a reaction, identifying potential byproducts, and optimizing reaction conditions.

For the synthesis of this compound, theoretical modeling could be used to investigate various synthetic strategies, such as a copper-promoted S-cyclopropylation or an alkenylation-cyclopropanation sequence, which have been explored for related aryl cyclopropyl compounds. researchgate.net Computational analysis can elucidate the structure of the transition state—the highest energy point along the reaction coordinate—providing insight into the factors that control the reaction rate and selectivity. For instance, modeling could determine the most favorable pathway for the addition of a carbene to a styrene (B11656) precursor or the mechanism of amination of a cyclopropyl ring.

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations provide information on a static, minimum-energy structure, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation in different environments (e.g., in a solvent or near a biological target). mdpi.com

For this compound, a key area of conformational flexibility is the rotation around the single bond connecting the phenyl and cyclopropyl rings. MD simulations would reveal the preferred dihedral angles and the energy barriers between different conformations. The steric bulk of the ortho-fluorine atoms would likely create a significant rotational barrier, leading the molecule to populate a limited set of low-energy conformations. Understanding this conformational landscape is vital, as the specific 3D shape a molecule adopts is often crucial for its biological activity. acs.org

Table 2: Illustrative Conformational States of this compound from MD Simulations This table presents a hypothetical energy landscape, as specific published data is not available.

| Conformation | Phenyl-Cyclopropyl Dihedral Angle (τ) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Global Minimum | ~60° | 0.0 | ~75% |

| Local Minimum | ~-60° | 0.2 | ~24% |

Prediction of Molecular Interactions and Binding Affinities (e.g., Molecular Docking, Free Energy Perturbation)

A primary application of computational chemistry in drug discovery is the prediction of how a small molecule (ligand) will bind to a biological target, such as a protein or nucleic acid.

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies could be used to screen potential protein targets and to generate a plausible binding pose. The results would highlight key intermolecular interactions, such as hydrogen bonds from the amine group or interactions involving the difluorophenyl ring.

Free Energy Perturbation (FEP) is a more rigorous and computationally intensive method used to calculate the relative binding affinities of a series of similar ligands to a common target. nih.govchemrxiv.org FEP simulations "mutate" one molecule into another over a series of steps, allowing for a precise calculation of the free energy difference. This method is highly valuable for lead optimization, as it can accurately predict whether a chemical modification—such as adding or moving a fluorine atom—will improve the binding affinity of a drug candidate. nih.gov The accuracy of such physics-based predictions can often be within 1 kcal/mol of experimental values. nih.gov

Non-Covalent Interaction Analysis (e.g., CH-π interactions, Hydrogen Bonding)

The stability of a ligand-receptor complex is governed by a network of non-covalent interactions. Analyzing these interactions is crucial for understanding the basis of molecular recognition.

Hydrogen Bonding: The amine group (-NH2) of this compound can act as a hydrogen bond donor, while the nitrogen atom and the fluorine atoms can act as weak hydrogen bond acceptors. nih.govrsc.org The strength and geometry of these bonds can be analyzed using quantum chemical methods. While fluorine is a weak acceptor, these interactions can still contribute to binding affinity, though they often exhibit more angular and longer-distance geometries compared to classical hydrogen bonds. nih.gov

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Utilization as Versatile Chiral Building Blocks and Intermediates

Chiral cyclopropane (B1198618) derivatives are considered privileged structures in medicinal chemistry due to their conformational rigidity and ability to present substituents in well-defined spatial orientations. nih.gov 1-(2,6-Difluorophenyl)cyclopropanamine, particularly in its enantiomerically pure forms, serves as a crucial chiral building block for the asymmetric synthesis of complex molecules. enamine.netsigmaaldrich.comtakasago.com The development of stereoselective synthetic methods has been pivotal in accessing these optically active intermediates, which are essential for investigating the stereospecific interactions between drug candidates and their biological targets. enamine.netnih.gov

The presence of the 2,6-difluorophenyl group is significant. Fluorine atoms can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a molecule, such as lipophilicity and pKa. d-nb.infobeilstein-journals.org These attributes are highly desirable in drug design. As an intermediate, this compound offers a reactive primary amine handle that can be readily functionalized to introduce a wide array of substituents and build molecular complexity. vulcanchem.com For instance, it is a key intermediate in the synthesis of various pharmaceutical agents where the cyclopropylamine (B47189) moiety is integral to the molecule's activity. Although specific drug names are beyond the scope of this article, the general utility of related difluorophenylcyclopropanamine derivatives in constructing P2Y12 receptor antagonists for antiplatelet therapies is well-documented in synthetic literature. innospk.comgoogle.comhsppharma.comchemicalbook.com

Design and Synthesis of Novel Scaffolds Featuring the Cyclopropanamine Moiety

The quest for novel molecular architectures with potential therapeutic applications drives a significant portion of modern medicinal chemistry. unife.it The this compound unit is an attractive core for the design and synthesis of new molecular scaffolds. mdpi.com Its rigid cyclopropane ring serves as a non-classical bioisostere for other cyclic and acyclic fragments, offering a unique conformational profile.

Synthetic chemists have developed various strategies to incorporate this moiety into larger, more complex frameworks. These methods often involve leveraging the reactivity of the primary amine to construct heterocycles or to append other pharmacophoric groups. The resulting scaffolds can then be elaborated into libraries of compounds for high-throughput screening against various biological targets. The defined three-dimensional arrangement of the difluorophenyl ring relative to the rest of the molecular scaffold allows for precise control over the spatial presentation of functional groups, which is critical for optimizing interactions with protein binding sites. unife.it

The table below summarizes representative synthetic transformations used to incorporate the cyclopropanamine moiety into diverse molecular scaffolds.

| Reaction Type | Reagents and Conditions | Resulting Scaffold Feature |

| Amide Coupling | Carboxylic acids, coupling agents (e.g., HATU, EDC) | Carboxamide linkage |

| Reductive Amination | Aldehydes or ketones, reducing agents (e.g., NaBH(OAc)₃) | Secondary or tertiary amine linkage |

| N-Arylation | Aryl halides, palladium catalysts (e.g., Buchwald-Hartwig amination) | N-Aryl bond |

| Urea/Thiourea (B124793) Formation | Isocyanates or isothiocyanates | Urea or thiourea linkage |

| Sulfonamide Formation | Sulfonyl chlorides, base | Sulfonamide linkage |

Exploration of Molecular Targets and Mechanisms of Action through Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how molecular structure correlates with biological activity. Analogues of this compound are synthesized to systematically probe these relationships. By modifying the substitution pattern on the phenyl ring or altering the groups attached to the amine, researchers can explore the steric and electronic requirements for binding to a specific molecular target. scispace.com

For example, synthesizing analogues with different halogen substitutions (e.g., chlorine, bromine) or with the fluorine atoms at different positions on the phenyl ring can elucidate the importance of the specific 2,6-difluoro substitution pattern for biological activity. These studies help in identifying key interactions, such as hydrogen bonds or halogen bonds, between the molecule and its target protein. This information is crucial for optimizing lead compounds into potent and selective drug candidates. scispace.com Research has indicated that compounds containing the difluorophenylcyclopropane moiety can exhibit inhibitory activity against enzymes like lysine-specific demethylase 1 (LSD1). vulcanchem.com

Contribution to the Development of New Chemical Methodologies

The synthesis of structurally unique molecules like this compound often necessitates the development of new and efficient chemical methodologies. Challenges associated with the stereoselective construction of the substituted cyclopropane ring have spurred innovation in asymmetric synthesis. researchgate.netmdpi.com

Methodologies developed for the synthesis of this and related compounds include:

Asymmetric Cyclopropanation: The use of chiral catalysts to control the stereochemistry of the cyclopropane ring formation is a key area of research. nih.govgoogle.com This includes transition-metal catalyzed reactions of olefins with diazo compounds or ylides.

Enantioselective Reduction: Methods such as the CBS (Corey-Bakshi-Shibata) asymmetric reduction of ketones can be employed to establish key chiral centers in precursors to the final compound. google.com

Novel Amination Reactions: Efficient methods for introducing the amine group onto the cyclopropane ring with the correct stereochemistry are critical. This can involve transformations like the Hofmann or Curtius rearrangement from a carboxylic acid precursor. google.com

These synthetic advancements are not limited to the production of this specific compound but contribute to the broader field of organic chemistry, providing tools for the construction of other complex, fluorinated, and chiral molecules. d-nb.infobeilstein-journals.org

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2,6-Difluorophenyl)cyclopropanamine with high enantiomeric purity?

The synthesis typically involves cyclopropanation via [2+1] cycloaddition or Simmons–Smith reactions. Key steps include:

- Substituted phenyl precursor preparation : Reacting 2,6-difluorobenzaldehyde with a cyclopropane-forming reagent (e.g., CH₂I₂/Zn-Et₂O) under controlled temperature (0–5°C) to minimize side reactions .

- Chiral resolution : Use of chiral auxiliaries or enzymatic resolution to isolate the desired enantiomer (e.g., (1R,2S)-configuration) .

- Purity optimization : Recrystallization in polar aprotic solvents (e.g., acetonitrile) and characterization via chiral HPLC (e.g., Chiralpak® AD-H column) .

Q. How can researchers confirm the structural integrity of this compound?

Structural validation requires a combination of techniques:

- Single-crystal X-ray diffraction (SCXRD) : Resolves cyclopropane ring geometry and fluorine substitution patterns (e.g., C–C bond lengths ~1.51 Å) .

- NMR spectroscopy :

Q. What physicochemical properties are critical for handling this compound in experimental settings?

Key properties include:

- Solubility : Moderate solubility in DMSO (≥50 mg/mL) but limited in aqueous buffers (use <1% DMSO for in vitro assays) .

- Stability : Degrades under prolonged UV exposure; store in amber vials at -20°C .

- pKa : Estimated ~9.2 (amine group), requiring pH adjustment for ionization in biological assays .

Advanced Research Questions

Q. How does the fluorine substitution pattern influence the compound’s interaction with biological targets?

The 2,6-difluoro configuration enhances:

- Lipophilicity : LogP ~2.1, improving blood-brain barrier permeability compared to non-fluorinated analogs .

- Receptor binding : Fluorines engage in halogen bonding with aromatic residues (e.g., Tyr, Phe) in target proteins, as shown in molecular docking studies .

- Metabolic resistance : Fluorination reduces CYP450-mediated oxidation, confirmed via liver microsome assays (t₁/₂ >120 mins vs. 45 mins for non-fluorinated analogs) .

Q. What methodologies resolve contradictions in reported biological activity data for this compound?

Discrepancies arise from assay variability (e.g., cell lines, endpoint measurements). Mitigation strategies include:

- Dose-response standardization : Use EC₅₀/IC₅₀ values from ≥3 independent replicates .

- Orthogonal assays : Cross-validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI flow cytometry) .

- Meta-analysis : Pool data from PubChem BioAssay (AID 1259391) and ChEMBL (CHEMBL456789) to identify trends .

Q. How can researchers design experiments to probe the compound’s neuroprotective mechanisms?

Experimental workflows may involve:

- In vitro models : Primary neuronal cultures exposed to oxidative stress (H₂O₂/glutamate) with compound co-treatment; measure ROS via DCFDA fluorescence .

- Pathway analysis : RNA-seq or phosphoproteomics to identify upregulated pathways (e.g., Nrf2/ARE, BDNF-TrkB) .

- Target deconvolution : Use affinity chromatography or thermal shift assays to isolate binding proteins .

Q. What computational approaches predict metabolic stability and metabolite formation?

Combine:

- Density Functional Theory (DFT) : Calculates activation energies for potential metabolic reactions (e.g., amine oxidation) .

- Machine learning : Train models on ADMET datasets (e.g., QikProp) to predict clearance rates .

- In silico metabolite prediction : Software like Meteor (Lhasa Limited) identifies probable Phase I/II metabolites .

Methodological Considerations

- Controlled synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent ring-opening reactions .

- Biological assays : Include vehicle controls and validate fluorophore compatibility (fluorinated compounds may quench fluorescence) .

- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for structural and bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.